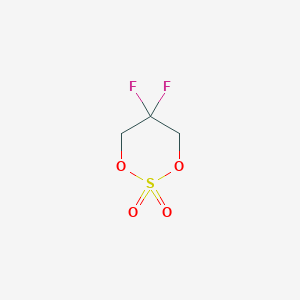

2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate

CAS No.: 1215071-15-0

Cat. No.: VC17905463

Molecular Formula: C3H4F2O4S

Molecular Weight: 174.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1215071-15-0 |

|---|---|

| Molecular Formula | C3H4F2O4S |

| Molecular Weight | 174.13 g/mol |

| IUPAC Name | 5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide |

| Standard InChI | InChI=1S/C3H4F2O4S/c4-3(5)1-8-10(6,7)9-2-3/h1-2H2 |

| Standard InChI Key | SDSLYBGMSYITQE-UHFFFAOYSA-N |

| Canonical SMILES | C1C(COS(=O)(=O)O1)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound features a six-membered 1,3,2-dioxathiane ring system with two fluorine atoms substituted at the 5,5-positions and two sulfonyl oxygen atoms at the 2,2-positions. This structure is confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which reveal characteristic signals at (triplet, 4H) and (multiplet, 2H) in -NMR spectra, alongside a molecular ion peak at in GC-MS . The fluorine atoms induce significant electronic effects, enhancing the electrophilicity of the sulfate group and enabling regioselective ring-opening reactions .

Physicochemical Properties

Key physical properties include:

-

Density:

-

Boiling Point: 242.4 \pm 40.0 \, ^\circ\text{C}

-

Flash Point: 100.4 \pm 27.3 \, ^\circ\text{C}

-

LogP: , indicating low lipophilicity .

The compound’s low vapor pressure ( at 25 \, ^\circ\text{C}) suggests limited volatility under ambient conditions .

Synthesis and Manufacturing

Industrial-Scale Preparation

A patent by CN115232103B outlines a two-step synthesis route using cost-effective boric acid and diols :

-

Step 1: Reaction of 1,3-propanediol with boric acid in cyclopentyl methyl ether at 80–85 \, ^\circ\text{C} forms a borate ester intermediate.

-

Step 2: Sulfonation with dimethyl sulfate at 100–106 \, ^\circ\text{C} yields the cyclic sulfate.

This method achieves a 75% yield with purity and avoids noble metal catalysts, reducing environmental impact .

Alternative Fluorination Strategies

Applications in Organic Synthesis

Electrophilic Ring-Opening Reactions

The compound’s cyclic sulfate group serves as a reactive handle for nucleophilic attack. For example:

-

Aminolysis: Reaction with amines produces β-difluoromethylated amines, valuable in pharmaceutical synthesis .

-

Hydrolysis: Controlled hydrolysis yields 2,2-difluoro-1,3-propanediol, a precursor for fluorinated polymers .

Role in Fluorinated Material Design

Incorporating fluorine enhances thermal stability and chemical resistance. The compound has been explored in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume